molecular formula C19H16N6OS B2837340 N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-46-1

N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2837340
CAS No.: 868968-46-1
M. Wt: 376.44
InChI Key: HZBHYXWUDNCBQS-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This bicyclic scaffold is substituted at position 3 with a pyridin-3-yl group and at position 6 with a sulfanylacetamide moiety linked to a 3-methylphenyl ring. The sulfanylacetamide group may enhance solubility and modulate interactions with biological targets, while the pyridinyl and methylphenyl substituents contribute to electronic and steric properties.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6OS/c1-13-4-2-6-15(10-13)21-17(26)12-27-18-8-7-16-22-23-19(25(16)24-18)14-5-3-9-20-11-14/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBHYXWUDNCBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Pyridazine Ring Construction: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.

    Thioether Formation: The pyridazine-triazole intermediate is treated with a thiol reagent to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is acylated with an acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Structural analogs differ primarily in substituent groups on the triazolopyridazine core, the aryl/heteroaryl moieties, and the nature of the acetamide side chain. Below is a comparative analysis based on available evidence:

Table 1: Structural Comparison of Selected [1,2,4]Triazolo[4,3-b]pyridazine Derivatives

Compound ID Core Substitution (Position 3) Acetamide/Amide Side Chain (Position 6) Key Structural Features
Target Compound Pyridin-3-yl N-(3-methylphenyl)sulfanylacetamide Pyridine enhances π-π stacking potential
894063-52-6 None specified N-[3-(triazolopyridazin-6-yl)phenyl]furan-2-carboxamide Furan carboxamide may reduce polarity
894064-82-5 None specified 2-methyl-N-[4-(triazolopyridazin-6-yl)phenyl]propanamide Branched methyl group increases lipophilicity
894067-38-0 3-Methyl N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide Methyl on core may sterically hinder binding
891117-12-7 3-Methyl 2-(4-ethoxyphenyl)-N-[4-(3-methyl-triazolopyridazin-6-yl)phenyl]acetamide Ethoxy group improves metabolic stability

Substituent Effects on Bioactivity

  • Pyridinyl vs. Furan-based derivatives, as seen in , exhibit anti-exudative activity in rodent models, but pyridine’s higher polarity may alter pharmacokinetics .
  • Methylphenyl vs. Ethoxyphenyl : The 3-methylphenyl group in the target compound contrasts with the 4-ethoxyphenyl substituent in 891117-12-5. Ethoxy groups typically enhance metabolic stability via reduced oxidative metabolism, whereas methyl groups prioritize lipophilicity and membrane permeability .
  • Sulfanylacetamide Linkage : The sulfanyl (thioether) bridge in the target compound is shared with analogs like 894067-38-0. This group may confer redox sensitivity or modulate enzyme inhibition compared to carboxamide or propanamide chains.

Implications for Drug Design

  • Target Selectivity : Methyl substitution at the triazolopyridazine core (e.g., 894067-38-0) could sterically interfere with off-target interactions, a feature absent in the target compound.
  • Synthetic Accessibility: highlights alkylation and Paal-Knorr condensation as key steps for acetamide derivatives. The target compound’s synthesis likely follows similar pathways but requires precise control over pyridinyl incorporation .

Biological Activity

N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed examination of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure features a triazolo-pyridazine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester and hydrazine hydrate, followed by cyclization to form the triazole ring. Microwave-assisted synthesis has been employed to enhance yields and reduce reaction times .

Anticancer Properties

Research indicates that derivatives of triazolo[4,3-b]pyridazine exhibit potent anticancer activity. For example, a related compound demonstrated significant antiproliferative effects on various cancer cell lines with IC50 values indicating strong efficacy against c-Met and Pim-1 kinases. Specifically, compound 4g showed an IC50 of 0.163 μM against c-Met and 0.283 μM against Pim-1 .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
4gMCF-70.163c-Met inhibition
4aMCF-70.283Pim-1 inhibition
22iA5490.83c-Met inhibition
22iHeLa2.85c-Met inhibition

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and cell cycle arrest at the S phase in MCF-7 cells .

Enzyme Inhibition

The compound also demonstrates inhibitory activity against various enzymes critical in cancer progression. It has been shown to interact with carbonic anhydrase and cholinesterase by binding to their active sites . This interaction may contribute to the compound's anticancer properties by disrupting metabolic pathways essential for tumor growth.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Dual Inhibition Study : A study synthesized various triazolo[4,3-b]pyridazine derivatives that were screened for dual inhibition against c-Met and Pim-1 kinases. The findings revealed that compounds with modifications on the triazole ring significantly enhanced anticancer activity .
  • Cell Cycle Analysis : Another investigation focused on the effects of these compounds on breast cancer cell lines. Results indicated that specific derivatives could induce cell cycle arrest and promote apoptosis more effectively than standard treatments .

Pharmacokinetic Properties

The pharmacokinetic profile of these compounds is crucial for their therapeutic application. Studies have shown favorable drug-likeness characteristics such as good solubility and permeability, which are essential for oral bioavailability . The ability to penetrate biological membranes enhances their efficacy as potential therapeutic agents.

Q & A

Q. What are the critical steps in synthesizing N-(3-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves three stages: (1) preparation of the triazolopyridazine core via cyclization of pyridazine precursors, (2) introduction of the pyridinyl group via nucleophilic substitution or coupling reactions, and (3) sulfanyl acetamide linkage through thiol-ether bond formation.
  • Intermediate Characterization : Use HPLC (≥95% purity threshold) and 1H^1H/13C^{13}C-NMR to confirm structural integrity. For example, the triazolo-pyridazine intermediate should show distinct aromatic proton signals at δ 8.2–9.1 ppm .

Q. Which analytical techniques are essential for validating the purity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • Purity : High-resolution mass spectrometry (HRMS) and reverse-phase HPLC with UV detection (λ = 254 nm) are critical.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation via LC-MS to identify hydrolysis or oxidation products, particularly at the sulfanyl group .

Q. What are common reaction pathways for modifying the sulfanyl acetamide moiety to enhance solubility?

  • Methodological Answer :
  • Oxidation : Convert the sulfanyl (-S-) group to sulfoxide (-SO-) or sulfone (-SO2_2-) using H2_2O2_2 or meta-chloroperbenzoic acid (mCPBA).
  • Derivatization : Introduce polar substituents (e.g., hydroxyl, carboxyl) via Michael addition or alkylation. Monitor solubility changes using shake-flask assays in PBS (pH 7.4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell-line assays?

  • Methodological Answer :
  • Hypothesis Testing : If activity varies between, e.g., HEK-293 and HeLa cells, perform target engagement assays (e.g., thermal shift assays) to confirm binding to the proposed protein target.
  • Metabolic Stability : Check for cell-specific metabolism using LC-MS/MS to identify active/inactive metabolites. Adjust assay conditions (e.g., serum-free media) to minimize interference .

Q. What strategies optimize reaction conditions for coupling the triazolopyridazine core with the 3-methylphenyl acetamide group?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane (DCM) to balance reactivity and solubility.
  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura coupling or CuI for Ullmann-type reactions. Monitor progress via TLC (Rf_f shift from 0.3 to 0.6 in ethyl acetate/hexane 1:1).
  • Yield Improvement : Employ microwave-assisted synthesis (100°C, 30 min) to reduce side reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • Core Modifications : Replace the pyridin-3-yl group with pyridin-4-yl or quinoline to assess impact on logP (measured via shake-flask) and CYP450 inhibition (using fluorogenic assays).
  • Sulfanyl Group Replacement : Substitute with sulfonamide (-SO2_2NH2_2) to enhance metabolic stability. Compare plasma half-life in rodent models .

Q. What experimental approaches address contradictory results in enzyme inhibition assays (e.g., IC50_{50} variability)?

  • Methodological Answer :
  • Assay Validation : Ensure consistent enzyme concentration (e.g., 10 nM kinase) and ATP levels (1 mM) across replicates.
  • Orthogonal Assays : Confirm inhibition using fluorescence polarization (FP) alongside radiometric assays.
  • Allosteric Effects : Perform kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

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